2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol
Overview
Description
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, also known as this compound, is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is ultraviolet (UV) radiation . This compound is a chemical reagent used in the synthesis of UV stabilizers . It plays a crucial role in the development of products that protect against harmful ultraviolet radiation, particularly in environmental waters .
Mode of Action
2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole acts as a UV absorber . It absorbs harmful UV radiation, specifically around the wavelength of 290 nm . By absorbing UV radiation, it prevents the radiation from causing damage to the materials it is incorporated into .
Biochemical Pathways
As a uv absorber, it plays a crucial role in the photostabilization of materials . This suggests that it may interact with pathways related to photochemical reactions and photodegradation.
Pharmacokinetics
Given its use in environmental waters and its role as a uv stabilizer, it is likely that its bioavailability is influenced by its ability to absorb uv radiation and its stability in various environmental conditions .
Result of Action
The primary result of the action of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is the protection of materials from UV radiation . By absorbing UV radiation, it prevents the radiation from causing damage to the materials it is incorporated into . This can help to extend the lifespan of these materials and prevent degradation caused by UV exposure .
Action Environment
The action of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is influenced by environmental factors such as the presence and intensity of UV radiation . Its efficacy as a UV stabilizer may also be influenced by factors such as temperature, pH, and the presence of other chemicals . Its stability could be affected by environmental conditions such as exposure to light and heat .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-tert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,3)11-8-9-15(20)14(10-11)19-17-12-6-4-5-7-13(12)18-19/h4-10,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHVQMGINBSVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062871 | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-76-0 | |
Record name | 2-(2′-Hydroxy-5′-tert-butylphenyl)benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3147-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol being studied for potential environmental impact?
A: This compound, classified as a benzotriazole UV stabilizer (BZT), is used in various consumer and industrial products. [] Due to its widespread use, it's crucial to understand its fate in the environment. Studies have detected BZTs, including this compound, in environmental samples like sewage sludge, raising concerns about potential persistence and accumulation. [] Further research using degradation prediction and multimedia fate simulation based on quantitative structure-property relationship (QSPR) models can help assess the long-term environmental impact of this compound. []
Q2: What analytical techniques are used to quantify this compound in biological samples?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify this compound in biological samples like rat plasma. [] This technique enables researchers to determine both free and total (free plus conjugated) concentrations of the compound, aiding in the understanding of its absorption, distribution, metabolism, and excretion profile. []
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